molecular formula C12H16BrNO3S B13942802 1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine

1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B13942802
M. Wt: 334.23 g/mol
InChI Key: KDZXGIAEBRRWQF-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine is a chemical compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a methoxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine typically involves the reaction of 4-bromophenylsulfonyl chloride with 4-methoxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).

Major Products Formed:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of sulfides.

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 1-((4-Bromophenyl)sulfonyl)-4-methoxypiperidine is unique due to the presence of the methoxypiperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl sulfonyl compounds and contributes to its specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-methoxypiperidine

InChI

InChI=1S/C12H16BrNO3S/c1-17-11-6-8-14(9-7-11)18(15,16)12-4-2-10(13)3-5-12/h2-5,11H,6-9H2,1H3

InChI Key

KDZXGIAEBRRWQF-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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